
1-Chloro-2-(2-iodophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(2-iodophenoxy)benzene is an organic compound with the molecular formula C12H8ClIO and a molecular weight of 330.55 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(2-iodophenoxy)benzene can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-2-nitrobenzene with potassium iodide in the presence of a copper catalyst. The reaction proceeds under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The nitro group is reduced to an amino group, which is then iodinated to form the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
1-Chloro-2-(2-iodophenoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(2-iodophenoxy)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(2-iodophenoxy)benzene involves its interaction with specific molecular targets In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanismThis intermediate then eliminates the leaving group (chlorine or iodine) to form the substituted product .
In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and the coupling partner .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(2-iodophenoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-Chloro-2-(4-iodophenoxy)benzene: This compound has a similar structure but with the iodine atom in the para position relative to the chlorine atom.
1-Bromo-2-(2-iodophenoxy)benzene: This compound has a bromine atom instead of a chlorine atom.
1-Chloro-2-(2-fluorophenoxy)benzene: This compound has a fluorine atom instead of an iodine atom.
The uniqueness of this compound lies in its combination of chlorine and iodine atoms, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H8ClIO |
|---|---|
Molekulargewicht |
330.55 g/mol |
IUPAC-Name |
1-chloro-2-(2-iodophenoxy)benzene |
InChI |
InChI=1S/C12H8ClIO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
InChI-Schlüssel |
UUSMAKFLVVMNFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=C2I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-bromo-3-chloro-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13892067.png)
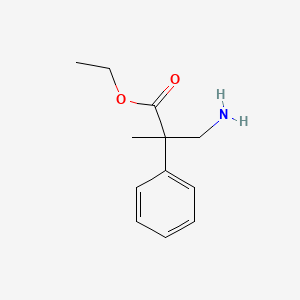
![tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B13892072.png)
![tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate](/img/structure/B13892085.png)
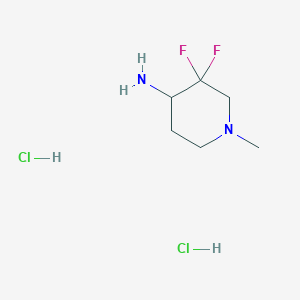

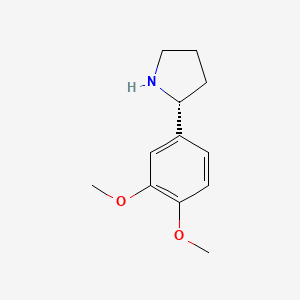
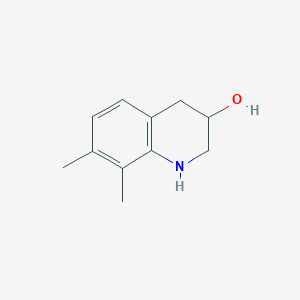
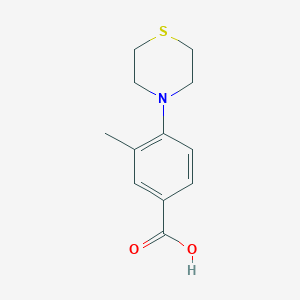
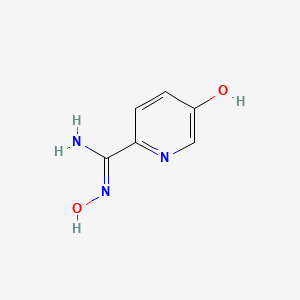
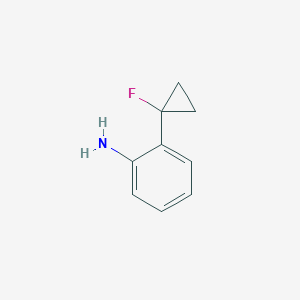
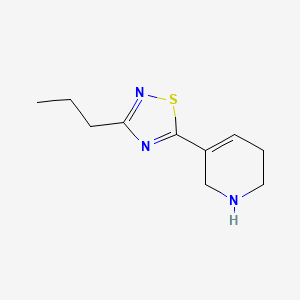
![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
![4-Methylpyrimido[2,1-a]isoquinolin-2-one](/img/structure/B13892153.png)
